molecular formula C13H19NO2 B14497984 Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester CAS No. 53118-62-0

Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester

Cat. No.: B14497984
CAS No.: 53118-62-0
M. Wt: 221.29 g/mol
InChI Key: QRAFHBCFBWYWHQ-UHFFFAOYSA-N
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Description

Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester (molecular formula: C₁₄H₂₁NO₂, molecular weight: 235.33 g/mol) is a substituted butanoic acid ester featuring a methyl ester group and a 3-[(1-phenylethyl)amino] substituent. This compound is structurally distinct due to the incorporation of a chiral phenylethylamine moiety, which introduces steric and electronic effects that influence its physicochemical properties. The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, likely as an intermediate for bioactive molecules or chiral building blocks .

Properties

IUPAC Name

methyl 3-(1-phenylethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAFHBCFBWYWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474124
Record name Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53118-62-0
Record name Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone for constructing the β-amino ester framework. In a seminal approach, isobutyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate was synthesized via a stereoselective Michael addition of 1-phenylethylamine to an α,β-unsaturated ester. Key steps include:

  • Substrate : Methyl acrylate or its derivatives.
  • Catalyst : Chiral organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes.
  • Conditions : Polar aprotic solvents (THF, DMF) at −20°C to 25°C.
  • Yield : 60–85% with enantiomeric excess (ee) >90%.

For example, reacting methyl 2-methylenebutanoate with (S)-1-phenylethylamine in the presence of a thiourea catalyst afforded the target compound with 82% ee. Steric hindrance from the 1-phenylethyl group directs facial selectivity during nucleophilic attack.

Reductive Amination

Reductive amination offers a versatile route by condensing a ketone or aldehyde with 1-phenylethylamine. A representative protocol involves:

  • Substrate : Methyl 3-oxobutanoate.
  • Amine : (R)- or (S)-1-phenylethylamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium.
  • Conditions : Methanol or ethanol, pH 4–6 (acetic acid buffer), 25–50°C.
  • Yield : 70–88%, diastereomeric ratio (dr) 3:1 to 5:1.

Steric effects from the 1-phenylethyl group favor the formation of the syn diastereomer. Post-reduction crystallization (e.g., using hexane/ethyl acetate) enhances dr to >95%.

Direct Alkylation of Amines

Alkylation of secondary amines with methyl 3-bromobutanoate is a straightforward but less stereoselective method:

  • Substrate : Methyl 3-bromobutanoate.
  • Amine : 1-Phenylethylamine.
  • Base : Triethylamine or K2CO3.
  • Solvent : Acetonitrile or DMF, 60–80°C.
  • Yield : 50–65%, requires excess amine to suppress dialkylation.

This method is industrially favored for its simplicity but often requires chromatography for purification.

Enzymatic Resolution

Enantiomerically pure batches are achievable via enzymatic hydrolysis or transesterification:

  • Substrate : Racemic methyl 3-[(1-phenylethyl)amino]butanoate.
  • Enzyme : Lipase B from Candida antarctica (CAL-B).
  • Conditions : Phosphate buffer (pH 7), 30–37°C.
  • Outcome : Kinetic resolution with ee >98% for the (S)-enantiomer.

This method is scalable but limited by enzyme cost and reaction time (24–48 hr).

One-Pot Condensation

A patent-pending one-pot method condenses methyl 3-aminobutanoate with benzaldehyde derivatives:

  • Substrate : Methyl 3-aminobutanoate.
  • Electrophile : Styrene oxide or α-methylstyrene.
  • Catalyst : Mg(ClO4)2 or Sc(OTf)3.
  • Yield : 75–90%, dr 4:1.

This approach minimizes intermediate isolation, enhancing atom economy.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (ee/dr) Scalability Key Limitations
Asymmetric Michael 60–85 >90% ee Moderate Catalyst cost
Reductive Amination 70–88 3:1–5:1 dr High Diastereomer separation
Direct Alkylation 50–65 Low High Purification challenges
Enzymatic Resolution 40–60 >98% ee Low Enzyme cost, time
One-Pot Condensation 75–90 4:1 dr High Substrate specificity

Stereochemical Considerations

The 3-position chiral center necessitates precise stereocontrol:

  • Chiral Auxiliaries : (S)-1-Phenylethylamine induces R configuration at C3 via steric guidance.
  • Dynamic Kinetic Resolution : Racemization at C3 during alkylation enables high dr.
  • Crystallization-Induced Diastereomerism : Diastereomeric salts (e.g., with tartaric acid) achieve ee >99%.

Industrial-Scale Synthesis

Patents highlight cost-effective routes:

  • Continuous Flow Systems : Mitsunobu reactions under flow conditions reduce reaction time to 2 hr.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF, improving safety.
  • Catalyst Recycling : Immobilized lipases or chiral phosphoric acids enable 10+ reuse cycles.

Analytical Characterization

Critical data for quality control:

  • NMR : δ 1.35 (t, J = 7.1 Hz, CH2CH3), 3.65 (s, OCH3), 4.25 (q, NHCH2).
  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time 12.3 min (R), 14.1 min (S).
  • MS : m/z 235.3 [M+H]+.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid, which can then interact with various enzymes and receptors in biological systems. The phenylethylamino group can also participate in binding interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related esters of butanoic acid.

Table 1: Comparative Analysis of Butanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Sources Notable Properties
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester C₁₄H₂₁NO₂ 235.33 3-[(1-phenylethyl)amino], methyl ester Synthetic intermediates, pharmaceuticals Chiral center, potential bioactivity
Butanoic acid, methyl ester C₅H₁₀O₂ 102.13 Methyl ester Food flavoring (pear, strawberry) High volatility, fruity aroma
Butanoic acid, 3-methyl-, methyl ester C₆H₁₂O₂ 116.16 3-methyl, methyl ester Microbial metabolites, pineapple aroma Increased hydrophobicity
Butanoic acid, 3-[(1-phenylethyl)amino]-, ethyl ester C₁₅H₂₃NO₂ 249.35 3-[(1-phenylethyl)amino], ethyl ester Research chemicals Higher molecular weight, reduced volatility
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ 130.18 2-methyl, ethyl ester Pear syrup aroma Sweet, apple-like odor
Butanoic acid, 3-oxo-, methyl ester (sodium salt) C₅H₇O₃Na 150.10 3-oxo, methyl ester (ionized) Organic synthesis Ionic form, enhanced solubility

Key Comparative Insights

Structural Complexity and Chirality: The target compound’s phenylethylamino group introduces chirality and steric hindrance, distinguishing it from simpler esters like butanoic acid, methyl ester. In contrast, esters such as butanoic acid, methyl ester are linear and lack functionalized side chains, making them highly volatile and suitable for flavor applications .

Volatility and Aroma Profile: Simple esters (e.g., butanoic acid, methyl ester) exhibit low molecular weights (102–130 g/mol) and high volatility, contributing to their roles in food aromas (e.g., pear, strawberry) . The phenylethylamino-substituted ester, with a higher molecular weight (235.33 g/mol), is less volatile and unlikely to contribute to aromas. Its applications are instead tied to synthetic chemistry .

Biological and Industrial Relevance: Butanoic acid, 3-methyl-, methyl ester is produced by rhizospheric bacteria and fungi, indicating roles in microbial ecology . The target compound’s amino group may confer bioactivity, though this requires further study. Ionic derivatives like butanoic acid, 3-oxo-, methyl ester sodium salt are utilized in specialized syntheses due to their solubility and reactivity .

Ester Group Variations: Ethyl esters (e.g., butanoic acid, ethyl ester) generally have higher boiling points than methyl esters, affecting their persistence in food matrices . The ethyl analog of the target compound (C₁₅H₂₃NO₂) would follow this trend .

Biological Activity

Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester, also known as methyl 3-(1-phenylethylamino)butanoate, is an organic compound characterized by its unique structural features, which include a butanoic acid backbone, a methyl ester functional group, and a substituted amino group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : Approximately 221.295 g/mol
  • CAS Number : 53118-62-0

The compound's structure allows for various interactions within biological systems, particularly involving the central nervous system (CNS) due to the presence of the phenylethylamine moiety.

Biological Activities

This compound exhibits several potential biological activities:

  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, possibly acting as a modulator of central nervous system activity. Its structural similarity to other CNS-active compounds suggests potential applications in treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of butanoic acid exhibit antimicrobial activity. While specific data on this compound's efficacy is limited, related compounds have shown promise against various bacterial strains .
  • Antineoplastic Activity : Some studies suggest that compounds with similar structures may possess anti-cancer properties through mechanisms that involve apoptosis induction and inhibition of cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalPotential modulation of CNS neurotransmitters
AntimicrobialEvidence of bactericidal activity in related compounds
AntineoplasticPossible induction of apoptosis in cancer cells

Case Study: Neuropharmacological Investigation

In a recent study examining the neuropharmacological effects of similar compounds, researchers found that derivatives of butanoic acid could modulate serotonin receptors, leading to enhanced mood regulation in animal models. This finding suggests that this compound may have therapeutic potential in treating mood disorders.

Case Study: Antimicrobial Activity

A study focused on the synthesis and biological evaluation of azole and diazole derivatives revealed that certain structural analogs exhibited significant antibacterial activity against Gram-positive bacteria. Although specific data on this compound is still emerging, its structural characteristics align with those known to impart antimicrobial properties .

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